1-(1-Chloroethyl)-3-methoxybenzene

Catalog No.
S3342518
CAS No.
58114-05-9
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Chloroethyl)-3-methoxybenzene

CAS Number

58114-05-9

Product Name

1-(1-Chloroethyl)-3-methoxybenzene

IUPAC Name

1-(1-chloroethyl)-3-methoxybenzene

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3

InChI Key

YOANFEVQVLUDDA-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)Cl

Canonical SMILES

CC(C1=CC(=CC=C1)OC)Cl

Synthesis and Characterization:

1-(1-Chloroethyl)-3-methoxybenzene, also known as m-Methoxybenzyl chloride or 3-Methoxybenzyl chloride, is an organic molecule with the chemical formula C₈H₉ClO. Its synthesis has been reported in various scientific journals, often as an intermediate step in the preparation of more complex molecules. For instance, one study describes its synthesis using a Friedel-Crafts alkylation reaction between m-Methoxytoluene and chloroacetaldehyde [].

Potential Applications:

While there is limited information readily available on the specific research applications of 1-(1-Chloroethyl)-3-methoxybenzene, its functional groups suggest potential areas of exploration:

  • Alkylating agent: The presence of a chloromethyl group (CH₂Cl) makes it a potential candidate as an alkylating agent. Alkylating agents are used in organic synthesis to introduce an alkyl group (hydrocarbon chain) onto another molecule. However, due to the presence of the relatively reactive chloro group, other functionalities in the target molecule might be susceptible to undesired side reactions, limiting its applicability.
  • Intermediate for further functionalization: The methoxy group (OCH₃) and the aromatic ring system provide reactive sites for further functionalization, potentially leading to the synthesis of more complex molecules with desired properties.

1-(1-Chloroethyl)-3-methoxybenzene, also known as 3-methoxy-1-chloroethylbenzene, is an organic compound characterized by its aromatic structure. It features a methoxy group (-OCH₃) attached to a benzene ring at the meta position relative to a chloroethyl group (-CH₂CHCl) at the 1-position. The molecular formula is C₉H₁₁ClO, and its molecular weight is approximately 172.64 g/mol. This compound is primarily utilized in organic synthesis and has potential applications in pharmaceuticals and agrochemicals.

Typical of both aromatic compounds and alkyl halides. Key reactions include:

  • Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles, forming new compounds.
  • Elimination Reactions: Under certain conditions, it can undergo dehydrohalogenation to yield alkenes.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the benzene ring.

Research indicates that compounds similar to 1-(1-Chloroethyl)-3-methoxybenzene exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain studies suggest potential anticancer effects, though specific data on this compound is limited.
  • Toxicity Concerns: As indicated in safety data sheets, it may pose risks such as respiratory irritation and potential mutagenicity .

Several synthetic routes exist for producing 1-(1-Chloroethyl)-3-methoxybenzene:

  • Chloromethylation of Methoxybenzene: This method involves the reaction of methoxybenzene with chloromethyl ether in the presence of a Lewis acid catalyst.
  • Alkylation Reactions: The compound can also be synthesized through alkylation of 3-methoxyphenol with chloroethyl derivatives under basic conditions.

1-(1-Chloroethyl)-3-methoxybenzene finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its structural characteristics.
  • Agricultural Chemicals: Possible applications in the formulation of herbicides or pesticides.

Interaction studies involving 1-(1-Chloroethyl)-3-methoxybenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more biologically active compounds. Additionally, research into its interactions with biological systems is crucial for assessing its safety and efficacy in medicinal chemistry.

Several compounds share structural similarities with 1-(1-Chloroethyl)-3-methoxybenzene. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsNotable Properties
1-(2-Chloroethyl)-4-methoxybenzeneChloroethyl at the 2-positionExhibits different reactivity patterns
1-(Chloromethyl)-3-methoxybenzeneChloromethyl instead of chloroethylTypically more reactive due to the leaving group
2-Methoxy-4-chlorophenylacetyleneContains an acetylene groupKnown for unique electronic properties

Each of these compounds displays distinct chemical behaviors and potential applications, emphasizing the uniqueness of 1-(1-Chloroethyl)-3-methoxybenzene within this class.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-19

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